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Compound of Interest

Compound Name: Bromochloroacetic acid

CAS No.: 68238-35-7

Cat. No.: B3428513 Get Quote

Introduction & Chemical Rationale
Bromochloroacetic acid (BCAA) is a mixed haloacetic acid featuring a chiral

-carbon substituted with both bromine and chlorine. Unlike symmetrical alkylating agents (e.g.,
bromoacetic acid), BCAA offers a chemoselective electrophilic site.

Key Chemical Properties
Property Value Relevance to Protocol

Formula Bifunctional electrophile

Leaving Groups

Bromide (

), Chloride (

)

Br is approx. 50–100x more

labile than Cl in

reactions.

pKa ~1.3–1.4

Exists as an anion

(carboxylate) at physiological

pH.

Chirality
Yes (Racemic mixture

standard)

Enantioselective alkylation

results in Walden inversion.
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The "Soft Electrophile" Advantage
BCAA is classified as a "soft electrophile." In biological systems, it preferentially targets soft

nucleophiles (thiol groups of cysteine) over hard nucleophiles (amino groups of lysine or DNA

bases) under physiological conditions. This property makes it an excellent tool for modeling

oxidative stress and inhibiting GAPDH via active-site alkylation.

Mechanism of Action: The Leaving Group Hierarchy
The utility of BCAA lies in the kinetic hierarchy of its leaving groups. In a bimolecular

nucleophilic substitution (

), the carbon-bromine bond is significantly weaker and more polarizable than the carbon-
chlorine bond.

Reaction Logic:

Primary Alkylation: Nucleophile (

) attacks the

-carbon.

Selectivity: Bromide is displaced exclusively under mild conditions (

to

).

Product: An

-chloro-carboxylic acid derivative (

).

Secondary Potential: The remaining chlorine atom allows for a second, slower substitution at

higher temperatures, potentially acting as a short-range crosslinker.

Visualizing the Reaction Pathway
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Kinetic Selectivity

Bromochloroacetic Acid
(BCAA)

Transition State A
(Low Energy Barrier)

Nu- attack
(Fast)

Transition State B
(High Energy Barrier)

Nu- attack
(Slow)

Major Product
(α-Chloro Derivative)

+ Br-

Br displacement

Minor Product
(α-Bromo Derivative)

+ Cl-

Cl displacement

Br leaves > 50x faster than Cl

Click to download full resolution via product page

Caption: Kinetic hierarchy of BCAA alkylation. The reaction proceeds predominantly via

bromide displacement, yielding an

-chloro adduct.

Experimental Protocols
Protocol A: Selective S-Alkylation of Proteins (Cysteine
Modification)
Application: Mimicking DBP-induced toxicity; GAPDH inhibition studies; Cysteine mapping.

Rationale: At neutral pH, cysteine thiols (

) are partially deprotonated and highly nucleophilic. BCAA will selectively alkylate exposed
cysteines before reacting with amines.

Materials:

Protein of interest (e.g., GAPDH,

).

Buffer:

HEPES or Phosphate Buffer, pH 7.5 (Avoid Tris if high concentrations are used, though S-
alkylation is faster than N-alkylation).
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Reagent:

BCAA stock in water (Prepare fresh; neutralize to pH 7 with dilute NaOH if acid form is
used).

Quench:

Dithiothreitol (DTT) or

-Mercaptoethanol.

Step-by-Step Workflow:

Equilibration: Dilute protein to

in Buffer (pH 7.5). Keep on ice.

Addition: Add BCAA stock to a final concentration of

(10x to 100x molar excess depending on cysteine accessibility).

Incubation: Incubate at

for 30–60 minutes.

Note: Do not heat. Heating may promote non-specific N-alkylation or Cl-displacement.

Quenching: Stop reaction by adding DTT to a final concentration of

. Incubate for 5 minutes.

Purification: Remove excess reagents via desalting column (e.g., PD-10) or dialysis.

Validation: Analyze via Mass Spectrometry. Look for a mass shift of

(Addition of

group:

).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428513?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol B: Synthetic N-Alkylation (Preparation of -
Chloro-Glycine Derivatives)
Application: Creating synthetic intermediates where a secondary electrophilic site (Cl) is

preserved for later derivatization.

Materials:

Primary Amine (

).

BCAA (

).

Base: Diisopropylethylamine (DIPEA) (

).

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Workflow:

Dissolution: Dissolve the amine and DIPEA in anhydrous DCM at

under inert atmosphere (

).

Controlled Addition: Add BCAA (dissolved in minimal DCM) dropwise over 10 minutes.

Critical: Maintain

to ensure kinetic selectivity for Br displacement.

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (
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) for 2–4 hours.

Monitoring: Monitor by TLC or LC-MS. The product will be the mono-alkylated amine (

).

Warning: If the reaction runs too long or too hot, the amine may displace the Chlorine as

well, leading to double alkylation or polymerization.

Workup: Wash with

HCl (to remove unreacted amine/DIPEA), then Brine. Dry over

.

Storage: The

-chloro product is reactive. Store at

.

Safety & Handling (Critical)
BCAA is a Category 2B Carcinogen (Reasonably anticipated to be a human carcinogen). It is a

potent alkylating agent that can modify DNA.

Engineering Controls: ALWAYS use a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Deactivation: Quench spills or excess reagent with a solution of 10% Sodium Thiosulfate

mixed with dilute NaOH. This nucleophilic mixture rapidly displaces both halogens, rendering

the molecule less toxic (forming thiosulfate adducts).

Troubleshooting Guide
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Issue Probable Cause Solution

Low Yield (Protein)
Protein thiols are oxidized

(disulfides).

Pre-treat protein with

TCEP, then remove TCEP

before adding BCAA.

Multiple Alkylations
Excess BCAA or high

temperature.

Reduce BCAA equivalents;

strictly control temp at

.

Precipitation
pH is too low (Acid form is less

soluble).

Ensure pH > 6.0 so BCAA

exists as the soluble

carboxylate anion.[1]

Mass Spec Confusion Isotope patterns.

Remember Cl has a 3:1 ratio (

). The product will show a

distinct Cl isotope pattern,

unlike the starting material

(Br+Cl pattern).
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(General reference for haloacetic acid alkylation kinetics).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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